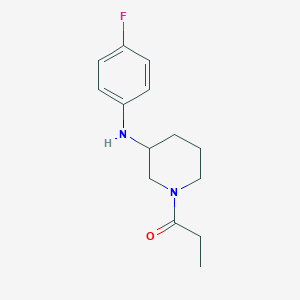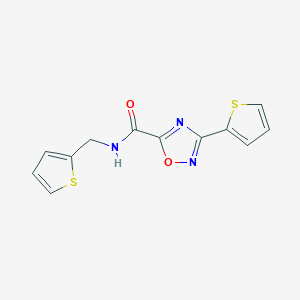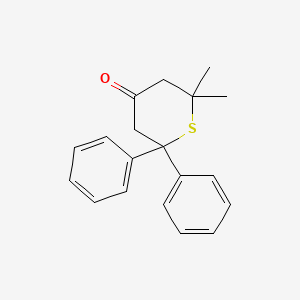
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine, also known as 4F-PPP, is a synthetic designer drug that belongs to the class of cathinones. This compound has been found to possess stimulant properties and is known to interact with the central nervous system. The purpose of
作用机制
The mechanism of action of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the inhibition of the reuptake of dopamine and norepinephrine in the brain. This results in an increase in the levels of these neurotransmitters, leading to increased stimulation of the central nervous system. This mechanism of action is similar to that of other stimulant drugs such as cocaine and amphetamines.
Biochemical and Physiological Effects
The biochemical and physiological effects of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine include increased heart rate, blood pressure, and body temperature. This compound has also been found to cause changes in behavior, including increased alertness, energy, and euphoria. These effects have been studied in animal models and have provided insights into the potential therapeutic applications of this compound.
实验室实验的优点和局限性
One advantage of using N-(4-fluorophenyl)-1-propionyl-3-piperidinamine in lab experiments is its ability to produce consistent and reproducible results. This compound has been widely studied and its effects on the central nervous system are well-documented. However, one limitation of using N-(4-fluorophenyl)-1-propionyl-3-piperidinamine in lab experiments is the potential for abuse. This compound has been found to possess stimulant properties and may be addictive in nature.
未来方向
There are several future directions for research on N-(4-fluorophenyl)-1-propionyl-3-piperidinamine. One area of interest is the potential therapeutic applications of this compound. Studies have shown that N-(4-fluorophenyl)-1-propionyl-3-piperidinamine may be effective in the treatment of attention deficit hyperactivity disorder (ADHD) and other disorders that involve a deficiency in dopamine and norepinephrine. Another area of interest is the development of new analogs of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine that possess improved pharmacological properties. These analogs may have greater selectivity for the dopamine and norepinephrine transporters, leading to fewer side effects and greater therapeutic potential.
Conclusion
In conclusion, N-(4-fluorophenyl)-1-propionyl-3-piperidinamine is a synthetic designer drug that possesses stimulant properties and interacts with the central nervous system. The synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound have been discussed in this paper. Further research is needed to fully understand the potential therapeutic applications of this compound and to develop new analogs with improved pharmacological properties.
合成方法
The synthesis of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine involves the reaction of 4-fluorobenzaldehyde with 3-piperidinone in the presence of propionic anhydride and a catalytic amount of p-toluenesulfonic acid. The resulting product is then purified using chromatography techniques to obtain the final product. This synthesis method has been widely used in the production of N-(4-fluorophenyl)-1-propionyl-3-piperidinamine for research purposes.
科学研究应用
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine has been used extensively in scientific research to study its effects on the central nervous system. This compound has been found to possess stimulant properties and is known to increase the levels of dopamine and norepinephrine in the brain. These effects have been studied in animal models and have provided insights into the mechanism of action of this compound.
属性
IUPAC Name |
1-[3-(4-fluoroanilino)piperidin-1-yl]propan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19FN2O/c1-2-14(18)17-9-3-4-13(10-17)16-12-7-5-11(15)6-8-12/h5-8,13,16H,2-4,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXBOCGJOWJGKMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC(C1)NC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-fluorophenyl)-1-propionyl-3-piperidinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[1-(3,4-dimethylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-methyl-2-butenamide](/img/structure/B6087887.png)


![2-chloro-5-{[(2-methoxyphenyl)amino]sulfonyl}-N-(3-nitrophenyl)benzamide](/img/structure/B6087911.png)
![4-[3-(3-chlorophenoxy)-5-nitrophenoxy]-N-(1-methyl-2-phenoxyethyl)benzamide](/img/structure/B6087919.png)
![N-{[2-(diethylamino)-3-pyridinyl]methyl}-3-fluoro-4-methoxybenzamide](/img/structure/B6087930.png)
![7-(4-fluorobenzyl)-2-(tetrahydro-2H-pyran-4-ylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6087935.png)
![6-bromo-N-(tert-butyl)-2-pyridin-4-ylimidazo[1,2-a]pyridin-3-amine](/img/structure/B6087936.png)
![5-(2-furyl)-3-{[2-(4-methylphenyl)-1-pyrrolidinyl]carbonyl}isoxazole](/img/structure/B6087945.png)
![1'-isopropyl-N-[2-(6-methyl-2-pyridinyl)ethyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B6087952.png)
![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B6087970.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(tetrahydro-2H-thiopyran-4-yl)-2-piperazinyl]ethanol](/img/structure/B6087976.png)

amino]methyl}benzoate](/img/structure/B6087994.png)